Cas no 1040274-10-9 (Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-)
![Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- structure](https://fr.kuujia.com/scimg/cas/1040274-10-9x500.png)
1040274-10-9 structure
Nom du produit:Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
Numéro CAS:1040274-10-9
Le MF:C55H66NOP
Mégawatts:788.092416286469
MDL:MFCD17018765
CID:97891
PubChem ID:24999372
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
- [(3S)-4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane
- Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dih
- (S,S)-DTB-BN-SIPHOX
- (4S)-2-[(1S)-7'-[BIS[3,5-BIS(TERT-BUTYL)PHENYL]PHOSPHINO]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[1H-INDEN]-7-YL]-4,5-DIHYDRO-4-(PHENYLMETHYL)OXAZOLE
- (Sa,S)-DTB-Bn-SIPHOX
- (S,S)-7-[4-(Benzyl)oxazol-2-yl]-7′-di(3,5-ditertbutylphenyl)phosphinyl-1,1′- spirobiindane
- (Sa,S)-7-[4-(Benzyl)oxazol-2-yl]-7′-di(3,5-ditertbutylphenyl)phosphinyl-1,1′-spirobiindane
- (S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX
- 1040274-10-9
- (S)-(-)-7'- [4(S)-(BenZyl)oxaZol-2-yl]-7-di(3,5-di-t-BuPh)phosphino-2,2',3,3'-tetrahydro-1,1' spirobiindane
- AKOS015950871
- J10017
- [(3S)-4-[(4S)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
- MFCD17018765
- DTXSID20648382
- (4S)-4-BENZYL-2-[(1S)-7'-[BIS(3,5-DI-TERT-BUTYLPHENYL)PHOSPHANYL]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[INDEN]-7-YL]-4,5-DIHYDRO-1,3-OXAZOLE
- (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
- AS-75215
-
- MDL: MFCD17018765
- Piscine à noyau: 1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55-/m0/s1
- La clé Inchi: UAWQRALEHCBVCD-QVROPDMNSA-N
- Sourire: P(C1C=C(C=C(C(C)(C)C)C=1)C(C)(C)C)(C1C=C(C=C(C(C)(C)C)C=1)C(C)(C)C)C1=CC=CC2CC[C@@]3(C4C(C5=N[C@@H](CC6C=CC=CC=6)CO5)=CC=CC=4CC3)C=21
Propriétés calculées
- Qualité précise: 787.488
- Masse isotopique unique: 787.488
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 10
- Complexité: 1320
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 21.6A^2
- Le xlogp3: 15.7
Propriétés expérimentales
- Point de fusion: 159-161°C
- Le PSA: 35.18000
- Le LogP: 11.63700
- Rotation spécifique: -185.6° (c 0.5, CH2Cl2)
- Sensibilité: moisture sensitive
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-25mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 25mg |
1154.0CNY | 2021-07-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-25mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 25mg |
1154CNY | 2021-05-08 | |
BAI LING WEI Technology Co., Ltd. | K14Y28675-50mg |
(Sa,S)-DTB-Bn-SIPHOX,97% |
1040274-10-9 | 97% | 50mg |
¥4069 | 2023-11-24 | |
A2B Chem LLC | AE13614-50mg |
[(3S)-4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane |
1040274-10-9 | 95% | 50mg |
$129.00 | 2024-04-20 | |
ChemScence | CS-0037333-50mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | ≥97.0% | 50mg |
$250.0 | 2022-04-28 | |
Ambeed | A282240-250mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane |
1040274-10-9 | 98% | 250mg |
$1060.0 | 2023-03-02 | |
ChemScence | CS-0037333-25mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | ≥97.0% | 25mg |
$130.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107973-50mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | 97% | 50mg |
¥2101.00 | 2023-11-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906571-10mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane |
1040274-10-9 | 98% | 10mg |
¥914.40 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-100mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 100mg |
3477CNY | 2021-05-08 |
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Littérature connexe
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
1040274-10-9 (Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-) Produits connexes
- 1396889-89-6(5-methyl-2-{1-[(E)-2-(4-methylphenyl)ethenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole)
- 1396577-79-9(N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide)
- 1211997-08-8((2E)-N-{5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)
- 2411307-55-4(N-[(1r,4r)-4-[(3-cyanopyridin-2-yl)oxy]cyclohexyl]but-2-ynamide)
- 1804672-46-5(Methyl 4-(bromomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxylate)
- 138642-92-9((2E)-3-(1-ethyl-1H-imidazol-4-yl)prop-2-enoic acid)
- 1033586-30-9(5-Bromomethyl-1-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester)
- 2171805-48-2(7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid)
- 1082328-25-3(1-Methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1805598-91-7(2-Amino-3-fluoro-5-(trifluoromethoxy)benzoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1040274-10-9)Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-

Pureté:99%/99%
Quantité:50mg/100mg
Prix ($):240.0/375.0